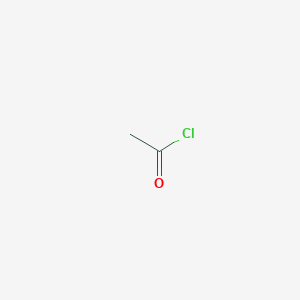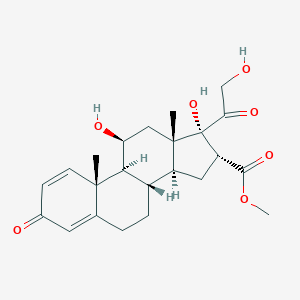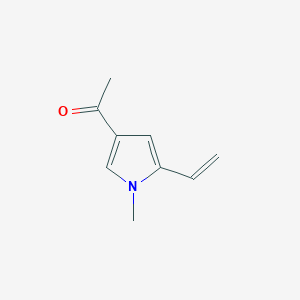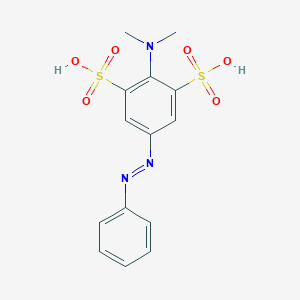
2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid (DPD) is a chemical compound that is widely used in scientific research for its unique properties. This compound is a diazo dye that is commonly used as a pH indicator and has been extensively studied for its potential applications in a variety of fields. In
Mecanismo De Acción
2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid works by changing color in response to changes in pH. The compound exists in two forms, an acidic form that is yellow and a basic form that is red. The color change occurs due to a change in the electronic structure of the compound, which alters the way it absorbs light.
Efectos Bioquímicos Y Fisiológicos
2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of some enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid in lab experiments is its sensitivity to changes in pH. This makes it a useful tool for studying pH-dependent processes in a variety of systems. However, 2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid has some limitations, including its potential toxicity and the fact that it can interfere with some assays.
Direcciones Futuras
There are many potential future directions for research on 2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid. One area of interest is the development of new applications for the compound, such as in the field of environmental monitoring. Another area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid and its potential applications in medicine.
Métodos De Síntesis
The synthesis of 2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid involves the reaction of 2-aminobenzenesulfonic acid with sodium nitrite and N,N-dimethylaniline in the presence of hydrochloric acid. The resulting product is then treated with sodium sulfite to obtain the final product. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid is widely used in scientific research for its unique properties. It is commonly used as a pH indicator in biochemical assays and has been extensively studied for its potential applications in a variety of fields, including medicine, environmental monitoring, and analytical chemistry.
Propiedades
Número CAS |
125165-74-4 |
|---|---|
Nombre del producto |
2-(Dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid |
Fórmula molecular |
C14H15N3O6S2 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)-5-phenyldiazenylbenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C14H15N3O6S2/c1-17(2)14-12(24(18,19)20)8-11(9-13(14)25(21,22)23)16-15-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,18,19,20)(H,21,22,23) |
Clave InChI |
YMARTIWNFGCMOP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C=C1S(=O)(=O)O)N=NC2=CC=CC=C2)S(=O)(=O)O |
SMILES canónico |
CN(C)C1=C(C=C(C=C1S(=O)(=O)O)N=NC2=CC=CC=C2)S(=O)(=O)O |
Sinónimos |
2-dimethylamino-5-phenyldiazenyl-benzene-1,3-disulfonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



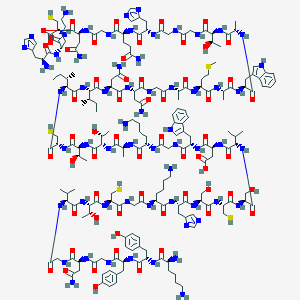

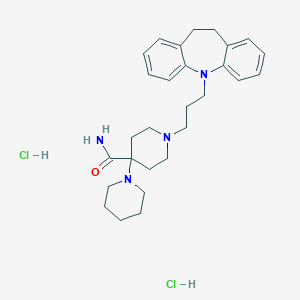
![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)

![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)

